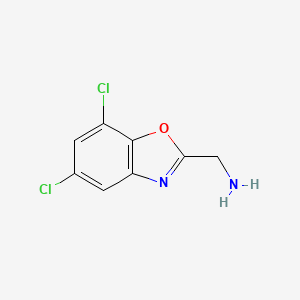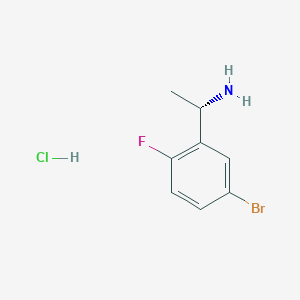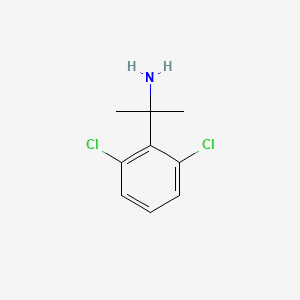![molecular formula C13H16FN3O2 B11731371 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11731371.png)
4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . The pyrazole moiety can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
科学的研究の応用
4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Catechol: Benzene-1,2-diol
Resorcinol: Benzene-1,3-diol
Hydroquinone: Benzene-1,4-diol
Uniqueness
4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes. This structural feature enhances its potential for diverse applications in research and industry.
特性
分子式 |
C13H16FN3O2 |
|---|---|
分子量 |
265.28 g/mol |
IUPAC名 |
4-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H16FN3O2/c14-3-4-17-9-10(7-16-17)6-15-8-11-1-2-12(18)5-13(11)19/h1-2,5,7,9,15,18-19H,3-4,6,8H2 |
InChIキー |
ODRLFOLGSLIUOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)CNCC2=CN(N=C2)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731294.png)
![[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731300.png)
![2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11731308.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731313.png)



![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11731335.png)

![6-Chlorooxazolo[5,4-b]pyridine-2-methanamine](/img/structure/B11731344.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11731356.png)
![1-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11731361.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11731366.png)

